molecular formula C8H4F2N4O2 B11801674 2-(3,5-Difluoropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid

2-(3,5-Difluoropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11801674
M. Wt: 226.14 g/mol
InChI Key: HILLRJKKCDRHCM-UHFFFAOYSA-N
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Description

2-(3,5-Difluoropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with two fluorine atoms and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluoropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluoropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while cyclization reactions can produce complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 2-(3,5-Difluoropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological molecules, while the triazole ring can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate the activity of enzymes and receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Difluoropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of the fluorinated pyridine ring and the triazole ring. This structure imparts distinct electronic and steric properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H4F2N4O2

Molecular Weight

226.14 g/mol

IUPAC Name

2-(3,5-difluoropyridin-2-yl)triazole-4-carboxylic acid

InChI

InChI=1S/C8H4F2N4O2/c9-4-1-5(10)7(11-2-4)14-12-3-6(13-14)8(15)16/h1-3H,(H,15,16)

InChI Key

HILLRJKKCDRHCM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)N2N=CC(=N2)C(=O)O)F

Origin of Product

United States

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